molecular formula C17H15FN4O2S B11033261 8-fluoro-4,4-dimethyl-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

8-fluoro-4,4-dimethyl-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B11033261
M. Wt: 358.4 g/mol
InChI Key: BYHJVKUDCXGFKH-UHFFFAOYSA-N
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Description

This compound belongs to the class of imidazole-containing heterocycles. Imidazole is a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA structures. Imidazole derivatives exhibit diverse biological activities, making them valuable in drug development .

Preparation Methods

The synthetic routes for this compound involve several steps. While I don’t have specific data on this exact compound, I can provide a general approach. Researchers typically use multistep reactions to construct the imidazole ring. Common methods include cyclization of appropriate precursors or functional group transformations. Industrial production methods may involve large-scale synthesis using optimized conditions.

Chemical Reactions Analysis

The compound can undergo various reactions:

    Oxidation: Imidazoles can be oxidized to imidazole-2-ones.

    Reduction: Reduction of the imidazole ring can yield 2-aminoimidazoles.

    Substitution: Nucleophilic substitution reactions occur at the imidazole nitrogen atoms.

    Common Reagents: Reagents like iodine, hydrogen peroxide, and metal catalysts are often used.

    Major Products: These depend on the specific reaction conditions and substituents. For example, reduction may yield 2-aminoimidazoles.

Scientific Research Applications

    Chemistry: Imidazole derivatives serve as building blocks in medicinal chemistry and materials science.

    Biology: They play a role in enzyme catalysis (e.g., histidine residues in proteins).

    Medicine: Some imidazole-containing drugs include antifungals (e.g., clotrimazole), antihistamines (e.g., clemizole), and antiprotozoals (e.g., metronidazole).

    Industry: Imidazoles find applications in corrosion inhibitors, dyes, and polymer chemistry.

Mechanism of Action

The compound’s mechanism of action depends on its specific targets. It could interact with enzymes, receptors, or cellular pathways. Further research would be needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, we can compare this compound’s structure, properties, and biological activities with other imidazole derivatives. Its uniqueness lies in the combination of the pyrroloquinoline core, the fluorine substitution, and the 4-methyl-4H-1,2,4-triazole moiety.

Remember that detailed experimental data for this specific compound would

Properties

Molecular Formula

C17H15FN4O2S

Molecular Weight

358.4 g/mol

IUPAC Name

6-fluoro-11,11-dimethyl-9-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione

InChI

InChI=1S/C17H15FN4O2S/c1-17(2)6-9(7-25-16-20-19-8-21(16)3)11-4-10(18)5-12-13(11)22(17)15(24)14(12)23/h4-6,8H,7H2,1-3H3

InChI Key

BYHJVKUDCXGFKH-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=C3N1C(=O)C(=O)C3=CC(=C2)F)CSC4=NN=CN4C)C

Origin of Product

United States

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